molecular formula C9H7NO2S B1500085 Methyl thieno[3,2-b]pyridine-3-carboxylate CAS No. 952182-41-1

Methyl thieno[3,2-b]pyridine-3-carboxylate

Cat. No. B1500085
CAS RN: 952182-41-1
M. Wt: 193.22 g/mol
InChI Key: VONXLZSDTMCDLP-UHFFFAOYSA-N
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Description

“Methyl thieno[3,2-b]pyridine-3-carboxylate” is a chemical compound with the molecular formula C9H7NO2S . It has been synthesized as part of research programs targeting novel molecules with potential anti-inflammatory properties .


Synthesis Analysis

The compound can be synthesized by C-C Pd-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with (hetero)aryl pinacol boranes, trifluoro potassium boronate salts, or boronic acids .


Molecular Structure Analysis

The molecular weight of “this compound” is 193.22 g/mol . The InChI string representation of its structure is InChI=1S/C9H7NO2S/c1-12-9(11)8-5-6-7(13-8)3-2-4-10-6/h2-5H,1H3 .


Chemical Reactions Analysis

The compound has been involved in reactions such as the C-C Pd-catalyzed Suzuki-Miyaura cross-coupling . More specific reaction details and conditions may vary depending on the specific synthesis protocol used.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 193.22 g/mol, a XLogP3-AA of 2.1, and a topological polar surface area of 67.4 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .

Scientific Research Applications

Synthetic Utility in Heterocyclic Chemistry

Methyl thieno[3,2-b]pyridine-3-carboxylate serves as a pivotal intermediate in the synthesis of a wide range of heterocyclic systems. For instance, Madkour et al. (2010) have demonstrated its utility in constructing thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives. These compounds are characterized using various spectroscopic techniques, indicating the versatility of this chemical in generating complex molecular architectures (Madkour, Afify, Abdallaha, Elsayed, & Salem, 2010).

Antitumor Activities

Several studies have explored the antitumor potential of this compound derivatives. Carvalho et al. (2013) investigated the fluorescence properties of such derivatives, previously evaluated as potential antitumor compounds, in different solvent polarities and nanoliposome formulations. This research aimed at understanding the interaction of these compounds with lipid membranes and their solvatochromic behavior, providing insights into their potential for drug delivery applications in cancer therapy (Carvalho, Hortelão, Calhelha, Abreu, Coutinho, Queiroz, & Castanheira, 2013).

Moreover, the synthesis and evaluation of novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines for their antitumoral activities were conducted by Queiroz et al. (2010). This study involved palladium-catalyzed C-N Buchwald-Hartwig coupling, leading to the identification of compounds with promising antitumoral activity against several human tumor cell lines. The findings suggest the potential of these derivatives in developing new cancer therapeutics (Queiroz, Calhelha, Vale-Silva, Pinto, & São-José Nascimento, 2010).

Future Directions

The compound and its derivatives could be further studied for their potential anti-inflammatory and anticancer effects . More research is needed to fully understand their mechanisms of action and safety profiles.

properties

IUPAC Name

methyl thieno[3,2-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)6-5-13-7-3-2-4-10-8(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONXLZSDTMCDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662717
Record name Methyl thieno[3,2-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952182-41-1
Record name Methyl thieno[3,2-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl thieno[3,2-b]pyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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